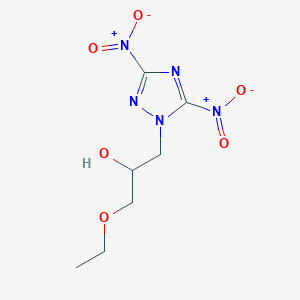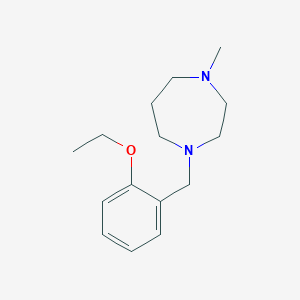![molecular formula C18H20ClNO3S B5003660 N-{2-[(4-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5003660.png)
N-{2-[(4-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide, also known as ML349, is a small molecule inhibitor that has been developed for research purposes. It was first synthesized by the Molecular Libraries Probe Production Centers Network (MLPCN) and has been used in various scientific studies to investigate its mechanism of action and potential therapeutic applications.
作用機序
N-{2-[(4-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide inhibits the activity of LPAATβ by binding to a specific site on the enzyme. This binding prevents the enzyme from catalyzing the reaction that converts lysophosphatidic acid (LPA) to PA. As a result, the levels of PA in the cell are reduced, which can have downstream effects on lipid metabolism and cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and animal models. Inhibition of LPAATβ by this compound has been shown to reduce the levels of PA in cells, which can affect the synthesis of other lipids and alter cellular signaling pathways. In addition, this compound has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent.
実験室実験の利点と制限
N-{2-[(4-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in experiments. In addition, it has been shown to have high selectivity for LPAATβ, which reduces the potential for off-target effects. However, like all small molecule inhibitors, this compound has limitations. It may not be effective in all cell types or animal models, and its efficacy may be affected by factors such as dose, duration of treatment, and route of administration.
将来の方向性
There are several future directions for research involving N-{2-[(4-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide. One potential area of investigation is the development of this compound analogs with improved efficacy and selectivity. Another area of research is the identification of additional targets of this compound and the downstream effects of LPAATβ inhibition. Finally, the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases, warrant further investigation.
合成法
The synthesis of N-{2-[(4-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide involves a multi-step process that includes the reaction of 4-chlorobenzyl chloride with 2-mercaptoethanol to form 2-(4-chlorobenzylthio)ethanol. This intermediate is then reacted with 2-methoxyphenol and chloroacetyl chloride to produce the final product, this compound.
科学的研究の応用
N-{2-[(4-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide has been used in various scientific studies to investigate its potential therapeutic applications. It has been shown to inhibit the activity of a protein called lysophosphatidic acid acyltransferase beta (LPAATβ), which is involved in the biosynthesis of phosphatidic acid (PA). PA is a key intermediate in the synthesis of various lipids, including phospholipids and triacylglycerols, which are important for cellular membrane structure and function.
特性
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c1-22-16-4-2-3-5-17(16)23-12-18(21)20-10-11-24-13-14-6-8-15(19)9-7-14/h2-9H,10-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCWAXLJWQNHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5003582.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5003593.png)
![1-[3-(2,4-dichlorophenoxy)propyl]piperidine](/img/structure/B5003601.png)

![N-(2-ethylphenyl)-3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5003632.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5003633.png)
![methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5003639.png)
![N-(4-{[2-(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B5003644.png)
![1-(2-pyridinylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5003646.png)
![3-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5003654.png)
![5-[(4-iodo-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5003662.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B5003667.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5003672.png)
